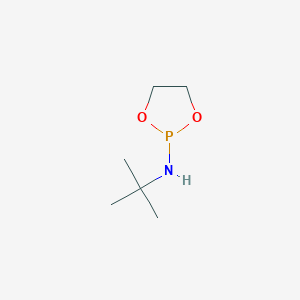![molecular formula C15H14O3S B14660610 {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid CAS No. 51723-74-1](/img/structure/B14660610.png)
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 3-methoxythiophenol with 2-bromoacetophenone under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted phenylacetic acid derivatives.
科学研究应用
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Methoxyphenylacetic acid
- 4-(Methylsulfanyl)phenylacetic acid
- Phenylacetic acid
Uniqueness
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
51723-74-1 |
|---|---|
分子式 |
C15H14O3S |
分子量 |
274.3 g/mol |
IUPAC 名称 |
2-[2-(3-methoxyphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c1-18-12-6-4-7-13(10-12)19-14-8-3-2-5-11(14)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) |
InChI 键 |
PARQKJJTQCMCQC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


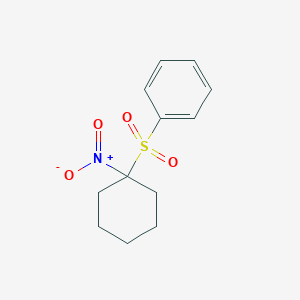

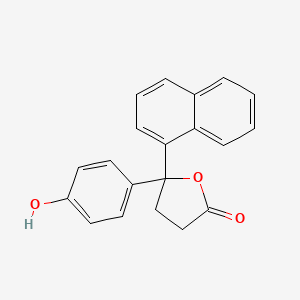

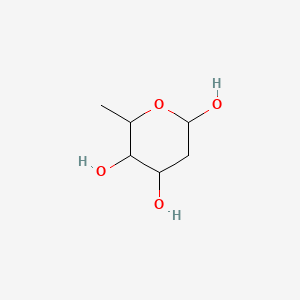
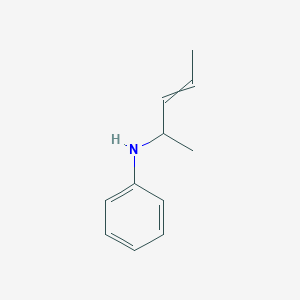

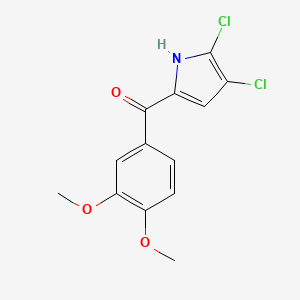
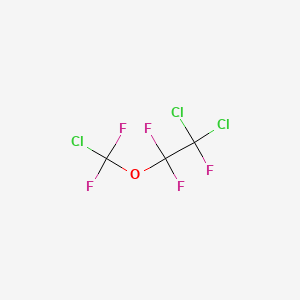
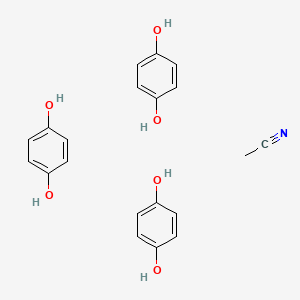
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)

